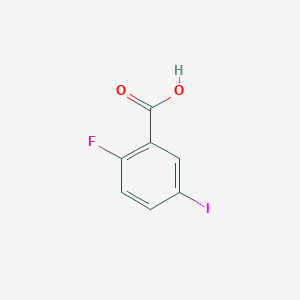

2-Fluoro-5-iodobenzoic acid

説明

Significance of Fluorine and Iodine Substituents in Aromatic Systems

The incorporation of fluorine and iodine into aromatic systems imparts unique characteristics that are highly sought after in various scientific disciplines. Fluorine, being the most electronegative element, exerts a strong inductive electron-withdrawing effect. tamuc.edu This can significantly alter the acidity of the carboxylic acid group and influence the reactivity of the aromatic ring. mdpi.com In medicinal chemistry, the introduction of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, which affects how a molecule moves through biological membranes. smolecule.com

Iodine, while also a halogen, possesses distinct properties. Its larger size and lower electronegativity compared to fluorine mean it has a less pronounced inductive effect. tamuc.edu However, the carbon-iodine bond is weaker, making iodine an excellent leaving group in nucleophilic aromatic substitution reactions and a key participant in cross-coupling reactions, which are fundamental for constructing complex molecular architectures. chemimpex.com Furthermore, the iodine atom can engage in halogen bonding, a type of non-covalent interaction that is increasingly being utilized in crystal engineering and the design of supramolecular assemblies. tamuc.edu

Overview of Research Trajectories for Halogenated Benzoic Acid Derivatives

Research into halogenated benzoic acid derivatives is diverse and continually evolving. A significant trajectory is their application in pharmaceutical development. chemimpex.com For instance, halogenated benzoic acids are precursors for synthesizing anti-cancer agents, anti-inflammatory drugs, and inhibitors for various enzymes. chemimpex.comnih.gov In the realm of materials science, these compounds are explored for creating novel materials with specific functionalities, such as sensors and catalysts. smolecule.com The unique electronic properties conferred by halogen substituents are also harnessed in the development of liquid crystals and other advanced materials. smolecule.com Another active area of research is their use in agrochemical synthesis, leading to the development of new pesticides and herbicides. google.com Furthermore, studies have investigated the biodegradation of halogenated benzoic acids, which is crucial for understanding their environmental impact. oup.com

Problem Statement: Gaps and Opportunities in 2-Fluoro-5-iodobenzoic Acid Research

While the broader class of halogenated benzoic acids has seen extensive investigation, research specifically focused on this compound reveals both a solid foundation and areas ripe for further exploration. The synthesis and fundamental properties of this compound are well-documented. prepchem.comthermofisher.com Its utility as a precursor in generating ETD (electron-transfer dissociation) reagents and in the synthesis of certain biologically active molecules has been demonstrated. thermofisher.comfishersci.ca

However, a comprehensive exploration of its potential in medicinal chemistry appears to be an area with significant opportunities. While related compounds have been extensively studied as, for example, kinase inhibitors or for their neuroinflammatory effects, the full spectrum of biological activities for this compound and its direct derivatives remains largely uncharted. There is a clear opportunity to synthesize a library of derivatives and screen them for a wider range of biological targets.

In materials science, the application of this compound is still in its nascent stages. chemimpex.com The unique combination of a fluorine and an iodine atom on the same aromatic ring presents intriguing possibilities for the design of novel liquid crystals, polymers with enhanced thermal stability, and organic semiconductors. acs.org The potential for exploiting both the hydrogen and halogen bonding capabilities of this molecule in crystal engineering and the development of functional co-crystals is another promising yet underexplored avenue. tamuc.edu Further research into its photophysical properties could also unveil applications in optoelectronics.

Compound Properties and Synthesis

Below are tables detailing the chemical identifiers and a reported synthesis method for this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 124700-41-0 |

| Molecular Formula | C₇H₄FIO₂ |

| Molecular Weight | 266.01 g/mol |

| IUPAC Name | This compound |

| SMILES | C1=CC(=C(C=C1I)C(=O)O)F |

Data sourced from thermofisher.comfishersci.cascbt.com

Table 2: Synthesis of this compound

| Starting Material | Reagents | Reaction Conditions | Product | Yield |

|---|

Data sourced from prepchem.com

Structure

3D Structure

特性

IUPAC Name |

2-fluoro-5-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNNJHBNTHVHALE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381195 | |

| Record name | 2-Fluoro-5-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124700-41-0 | |

| Record name | 2-Fluoro-5-iodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124700-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Methodologies for 2 Fluoro 5 Iodobenzoic Acid

Synthetic Pathways and Reaction Conditions

The primary route for synthesizing 2-Fluoro-5-iodobenzoic acid involves the oxidation of its corresponding toluene (B28343) precursor. This transformation is a fundamental reaction in organic chemistry, where a methyl group attached to an aromatic ring is converted into a carboxylic acid functional group.

Oxidation of 2-Fluoro-5-iodotoluene (B1297526) to this compound

A documented method for the preparation of this compound is the direct oxidation of 2-Fluoro-5-iodotoluene. prepchem.com This process leverages a strong oxidizing agent to facilitate the conversion of the methyl group. The reaction mechanism generally proceeds through intermediate stages, such as benzyl (B1604629) alcohol and benzaldehyde, before reaching the final carboxylic acid product. sci-hub.se The stability of the benzoic acid form makes it the typical end product for such oxidations. sci-hub.se

Potassium permanganate (B83412) (KMnO₄) is a commonly employed oxidizing agent for this type of transformation. prepchem.comd-nb.info In a typical synthesis, a stoichiometric excess of potassium permanganate is used to ensure the complete oxidation of the starting material, 2-Fluoro-5-iodotoluene. prepchem.com For instance, a reaction may use approximately 2.4 moles of potassium permanganate for every mole of 2-fluoro-5-iodotoluene. prepchem.com The kinetics of such reactions are often first-order in both the permanganate and the substrate concentrations. nih.gov The rate-limiting step is identified as the transfer of a hydrogen atom from the substrate's methyl group to one of the permanganate's oxo groups. nih.gov While KMnO₄ is effective, other systems, such as cobalt catalysts in the presence of molecular oxygen, have also been investigated for the oxidation of substituted toluenes to their corresponding benzoic acids. researchgate.net

The choice of solvent and the control of reaction temperature are critical parameters. In the permanganate oxidation of 2-fluoro-5-iodotoluene, the reaction is often conducted in water under reflux conditions, typically for several hours. prepchem.com Heating is necessary to drive the reaction to completion. prepchem.com The use of aqueous solutions for permanganate reactions can sometimes lead to complications such as autocatalysis. iosrjournals.org In other, similar oxidation reactions, organic solvents have been used. Studies on the oxidation of substituted 2-iodobenzoic acids to 2-iodosobenzoic acids found that highly polar aprotic solvents, such as dioxane and N,N-dimethylformamide (DMF), can lead to excellent product yields. mdpi.com

The oxidation of 2-fluoro-5-iodotoluene with potassium permanganate has been reported with a modest yield of 15%. prepchem.com This suggests that side reactions and the formation of by-products can occur. A potential by-product in the oxidation of toluenes is the corresponding benzaldehyde, which represents an intermediate stage of oxidation. sci-hub.seiosrjournals.org To optimize the yield, it is crucial to carefully control the stoichiometry of the oxidizing agent and the reaction conditions (temperature and time) to push the reaction toward the desired carboxylic acid product. Post-reaction workup, including acidification and extraction, is necessary to isolate the this compound from the manganese dioxide by-product and any unreacted starting material. prepchem.com

Table 1: Synthesis of this compound via Oxidation

| Starting Material | Oxidizing Agent | Stoichiometry (Oxidant:Substrate) | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2-Fluoro-5-iodotoluene | Potassium Permanganate | ~2.4 : 1 | Water | Reflux | 4 hours | 15% | prepchem.com |

Solvent Effects and Reaction Temperature Control

Comparison with Analogous Halogenated Benzoic Acid Syntheses

The synthesis of this compound via oxidation can be contextualized by comparing it to the preparation of its isomers and other related halogenated benzoic acids. These comparisons often reveal alternative synthetic strategies that may offer advantages in terms of yield or selectivity.

The synthesis of the isomeric 2-Fluoro-6-iodobenzoic acid provides a notable contrast. This compound is typically prepared from 2-amino-6-fluorobenzoic acid. smolecule.com This multi-step pathway involves diazotization of the amino group, followed by a Sandmeyer-type reaction to introduce the iodine atom. This approach avoids the direct oxidation of a methyl group, which can sometimes be a low-yielding step. Furthermore, research on the synthesis of other analogs, such as 5-fluoro- and 6-fluoro-2-iodosobenzoic acids, has been accomplished by the oxidation of the corresponding 2-iodobenzoic acids using Oxone® as the oxidant. mdpi.com This highlights the diversity of synthetic routes available for this class of compounds, where the choice of starting material dictates the necessary transformations.

Table 2: Comparative Synthesis of Halogenated Benzoic Acid Analogs

| Target Compound | Starting Material | Key Reaction Type | Reference |

|---|---|---|---|

| This compound | 2-Fluoro-5-iodotoluene | Permanganate Oxidation | prepchem.com |

| 2-Fluoro-6-iodobenzoic acid | 2-Amino-6-fluorobenzoic acid | Diazotization / Iodination | smolecule.com |

| 5-Fluoro-2-iodosobenzoic acid | 5-Fluoro-2-iodobenzoic acid | Oxone® Oxidation | mdpi.com |

| 2-Fluoro-5-bromobenzoic acid | o-Fluorobenzoic acid | Bromination | google.com |

Approaches for 2-Chloro-5-iodobenzoic Acid Synthesis

The synthesis of 2-chloro-5-iodobenzoic acid, a related and important chemical intermediate, can be achieved through several methodologies. One common approach involves the direct iodination of 2-chlorobenzoic acid. guidechem.comchemicalbook.com In a typical procedure, 2-chlorobenzoic acid is dissolved in a solvent mixture, often containing concentrated sulfuric acid, and reacted with iodine in the presence of an oxidizing agent like potassium iodate (B108269) or ammonium (B1175870) persulfate. guidechem.comchemicalbook.com The reaction may be catalyzed by iron powder and facilitated by a phase transfer catalyst such as 18-crown-6 (B118740) ether. guidechem.com The product is then extracted and purified to a high degree of purity, often exceeding 99%. guidechem.com

Another significant route to 2-chloro-5-iodobenzoic acid starts from the more accessible methyl anthranilate. patsnap.com This multi-step synthesis involves an initial iodination reaction to form ethyl 2-amino-5-iodobenzoate, followed by a classic Sandmeyer reaction to introduce the chloro group, yielding 2-chloro-5-iodobenzoate. The final step is the hydrolysis of the ester to the desired carboxylic acid. patsnap.com This method is noted for its reasonable structure and can achieve a high yield of up to 80%. patsnap.com

Furthermore, a three-step process starting from o-chlorobenzoic acid involves nitration, reduction of the nitro group to an amine, and finally, diazotization followed by iodination to yield 2-chloro-5-iodobenzoic acid. patsnap.com This method is considered suitable for industrial production due to shortened reaction steps and increased yield. patsnap.com

The table below summarizes a selection of synthesis methods for 2-chloro-5-iodobenzoic acid.

Table 1: Synthesis Approaches for 2-Chloro-5-iodobenzoic Acid

| Starting Material | Key Reactions | Reagents & Conditions | Purity/Yield | Reference |

|---|---|---|---|---|

| o-Chlorobenzoic acid | Direct Iodination | Iodine, Potassium Iodate, Iron powder, 18-crown-6 ether, Sulfuric acid/Water, Dichloromethane (B109758), 25°C | >99% Purity | guidechem.com |

| o-Chlorobenzoic acid | Direct Iodination | Acetic acid, Iodine, Ammonium persulfate, Concentrated sulfuric acid, 80-85°C | >98% Purity | chemicalbook.com |

| Methyl anthranilate | Iodination, Sandmeyer Reaction, Hydrolysis | Iodine compound, Chlorination reagents, Sodium hydroxide (B78521), Ethanol | Up to 80% Yield | patsnap.com |

| o-Chlorobenzoic acid | Nitration, Reduction, Diazotization-Iodination | Nitric acid, Iron powder/Ammonium chloride, Sodium nitrite (B80452)/Potassium iodide | 95.8% (Nitration), 95.1% (Reduction) | patsnap.com |

Multi-step Syntheses from Simpler Benzoic Acid Derivatives

The synthesis of this compound often relies on multi-step pathways starting from more basic benzoic acid derivatives. smolecule.com One documented method begins with 2-fluoro-5-iodotoluene. prepchem.com This precursor is subjected to oxidation using a strong oxidizing agent like potassium permanganate in water, under reflux conditions. prepchem.com The resulting carboxylic acid is then isolated and purified. prepchem.com

Another general strategy involves the sequential introduction of the necessary functional groups onto a simpler benzoic acid core. smolecule.com This can include a series of reactions such as nitration, reduction of the nitro group to an amine, followed by halogenation steps to introduce the fluorine and iodine atoms. smolecule.comsmolecule.com The order of these steps is crucial for achieving the desired substitution pattern and avoiding unwanted side products. smolecule.com For instance, the synthesis of the related 2-amino-4-bromo-3-fluoro-5-iodobenzoic acid starts with benzoic acid derivatives and proceeds through carefully controlled halogenation, amination, and iodination steps. smolecule.com

The table below outlines a multi-step synthesis approach for this compound.

Table 2: Multi-step Synthesis of this compound

| Starting Material | Key Reactions | Reagents & Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-Fluoro-5-iodotoluene | Oxidation | Potassium permanganate, Water, Reflux | 15% | prepchem.com |

Diazotization and Iodosubstitution Strategies

Diazotization followed by iodosubstitution represents a key strategy in the synthesis of various iodinated aromatic compounds, including derivatives that could lead to this compound. This method is particularly useful for introducing an iodine atom at a specific position on the benzene (B151609) ring.

A common precursor for this strategy is an aminobenzoic acid derivative. For example, in the synthesis of 2-chloro-5-iodobenzoic acid, 2-chloro-5-aminobenzoic acid is treated with an aqueous solution of sodium nitrite in the presence of a strong acid like sulfuric acid at low temperatures (0-10°C) to form a diazonium salt. patsnap.comechemi.com This intermediate is then reacted with a solution of potassium iodide, which displaces the diazonium group and introduces the iodine atom. patsnap.com

This diazotization-iodination sequence is also a known method for producing other halogenated benzoic acids. For instance, the synthesis of 2-fluoro-6-iodobenzoic acid involves the diazotization of 2-amino-6-fluorobenzoic acid. fluoromart.com Similarly, the synthesis of o-iodobenzoic acid from anthranilic acid utilizes a two-step reaction of diazotization and iodination. guidechem.com This general principle can be adapted for the synthesis of this compound, likely starting from 2-fluoro-5-aminobenzoic acid.

The table below details a diazotization and iodosubstitution reaction for a related compound.

Table 3: Diazotization and Iodosubstitution for 2-Chloro-5-iodobenzoic Acid

| Starting Material | Key Reactions | Reagents & Conditions | Outcome | Reference |

|---|---|---|---|---|

| 2-Chloro-5-aminobenzoic acid | Diazotization, Iodosubstitution | Sodium nitrite, Sulfuric acid, Potassium iodide, 0-10°C | Formation of 2-chloro-5-iodobenzoic acid | patsnap.comechemi.com |

Industrial Production Methods and Scalability Considerations

The industrial-scale production of this compound and its analogs necessitates methodologies that are not only efficient and high-yielding but also scalable and safe.

Continuous Flow Reactor Applications

Continuous flow reactors are increasingly being adopted for the industrial synthesis of fine chemicals due to their numerous advantages over traditional batch reactors. amt.ukslideshare.net These systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, higher yields, and better product quality. amt.uk The smaller reaction volumes at any given time in a continuous flow setup significantly enhance heat transfer and mitigate the risks associated with highly exothermic reactions. aablocks.com

For the production of halogenated benzoic acids, continuous flow technology can be particularly beneficial. The synthesis of related compounds, such as certain benzoxazoles, has been successfully demonstrated using continuous flow processing, which allows for the safe handling of organometallic intermediates and efficient control of reaction conditions. aablocks.com The ability to "match-make" the ideal reactor to the specific chemistry at hand is a key advantage of continuous manufacturing. aablocks.com This approach can be applied to the synthesis of this compound to optimize production and ensure consistent quality.

Advanced Purification Techniques

The purification of the final product is a critical step in industrial manufacturing to meet the high-purity requirements for applications in pharmaceuticals and other industries. For halogenated benzoic acids, advanced purification techniques are often employed.

Crystallization is a common method for purifying the crude product. For instance, after the synthesis of 2-chloro-5-iodobenzoic acid, the crude material is often purified by recrystallization from a suitable solvent, such as toluene or a mixture of acetic acid and water. chemicalbook.com This process can be repeated to achieve very high purity levels. chemicalbook.com In some cases, the purification process involves washing the organic layer with solutions of sodium bicarbonate to remove acidic impurities. chemicalbook.com

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are also utilized, particularly for achieving the highest purity standards and for analytical verification of the product's composition. chemicalbook.com

The table below lists some purification techniques used for related compounds.

Table 4: Purification Techniques for Halogenated Benzoic Acids

| Compound | Purification Method | Solvents/Reagents | Outcome | Reference |

|---|---|---|---|---|

| 2-Chloro-5-iodobenzoic acid | Recrystallization | Toluene | Highly purified product | chemicalbook.com |

| 2-Chloro-5-iodobenzoic acid | Recrystallization | Acetic acid, Water | Purity >98% | chemicalbook.com |

| 2-Chloro-5-iodobenzoic acid | Washing | 1% Sodium bicarbonate solution | Removal of acidic material | chemicalbook.com |

Derivatization Strategies and Functionalization

This compound is a versatile building block in organic synthesis, and its functional groups can be readily derivatized to create a wide range of more complex molecules. nbinno.comchemimpex.com The carboxylic acid group, the fluorine atom, and the iodine atom all offer opportunities for further chemical transformations.

The carboxylic acid moiety can undergo typical reactions such as esterification. For example, 2-iodobenzoic acid can be esterified to its corresponding ethyl ester. mdpi.com This functional group also allows for the formation of amides and acid chlorides.

The iodine atom is a particularly useful handle for derivatization, as it can participate in various cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, the iodine substituent enables participation in Suzuki and Sonogashira couplings. The iodine atom can also act as a leaving group in nucleophilic aromatic substitution reactions under specific conditions.

The fluorine atom, while generally less reactive towards substitution than iodine, influences the electronic properties of the benzene ring and can play a role in directing subsequent reactions.

The derivatization of similar iodobenzoic acids has been explored extensively. For example, 2-iodobenzoic acid can be converted to 2-iodosobenzoic acid (IBA), a hypervalent iodine reagent, through oxidation. mdpi.comresearchgate.net This IBA can then be further derivatized at the iodine center. mdpi.comresearchgate.net

The table below provides examples of derivatization reactions involving similar compounds.

Table 5: Derivatization Reactions of Iodobenzoic Acids

| Starting Material | Reaction Type | Reagents & Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Iodobenzoic acid | Esterification | Not specified | Ethyl 2-iodobenzoate | mdpi.com |

| 2-Iodobenzoic acid | Oxidation | Oxone® | 2-Iodosobenzoic acid (IBA) | mdpi.comresearchgate.net |

| 3-Bromo-5-iodobenzoic acid | Friedel-Crafts Acylation | Acid chloride formation, 4-fluorobenzene | 3-Bromo-5-iodophenyl 4-fluorophenyl ketone | acs.org |

Esterification Reactions (e.g., Methyl 2-Fluoro-5-iodobenzoate)

Esterification is a fundamental reaction for modifying the carboxylic acid moiety of this compound, enhancing its utility in further synthetic steps. The conversion to its methyl ester, methyl 2-fluoro-5-iodobenzoate, is a common example of this transformation. biosynth.comcymitquimica.com This process typically involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. mdpi.com

Catalytic Systems for Esterification (e.g., Concentrated Sulfuric Acid)

The esterification of benzoic acid derivatives is frequently catalyzed by strong mineral acids. Concentrated sulfuric acid is a widely used catalyst for this purpose. mdpi.comsmolecule.com It protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. For instance, in a related synthesis, 2-iodobenzoic acid was converted to its methyl ester by stirring with methanol (B129727) and concentrated sulfuric acid at room temperature. mdpi.com Alternative catalysts for esterification can include N-halosuccinimides, such as N-bromosuccinimide (NBS), which has been shown to be effective for various aryl and alkyl carboxylic acids. researchgate.net

Reaction Parameter Optimization (Temperature, Solvent, Reactant Ratio)

Optimizing reaction parameters is crucial for achieving high yields in esterification. Key variables include temperature, the choice of solvent, and the ratio of reactants. researchgate.net

Temperature : The reaction temperature significantly influences the rate of esterification. While some reactions proceed at room temperature, heating under reflux is often employed to drive the reaction to completion. mdpi.comsmolecule.com Studies on general esterification have shown that increasing the temperature, for example to 70°C, can have a significant positive impact on the conversion of the acid to its ester. researchgate.netresearchgate.net

Solvent : The alcohol reactant, such as methanol, often serves as the solvent, especially when used in excess. mdpi.com In other cases, co-solvents like dichloromethane (DCM) or 2,2,2-trifluoroethanol (B45653) (TFE) may be utilized. epfl.ch

Reactant Ratio : An excess of the alcohol is commonly used to shift the equilibrium towards the formation of the ester product. The concentration of the acid catalyst is also a critical parameter that requires optimization. researchgate.net

The following table summarizes typical conditions for the esterification of related iodobenzoic acids.

| Parameter | Condition | Source |

| Reactants | 2-Iodobenzoic acid, Methanol | mdpi.com |

| Catalyst | Concentrated Sulfuric Acid | mdpi.com |

| Temperature | Room Temperature | mdpi.com |

| Duration | 7 hours | mdpi.com |

Transition-Metal-Catalyzed Cross-Coupling Reactions

The iodine atom in this compound makes it an excellent substrate for transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds, allowing for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is a widely implemented cross-coupling reaction that pairs an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. thermofisher.com For derivatives of this compound, the iodine substituent serves as the leaving group, enabling the formation of biaryl structures. The general mechanism involves an oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Palladium Catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

The choice of the palladium catalyst is critical to the success of the Suzuki-Miyaura coupling. A variety of palladium complexes have been developed and are commonly used.

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) : This is a classic, air-sensitive Pd(0) catalyst that is effective for a broad range of Suzuki couplings.

[1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) : This is an air-stable Pd(II) precatalyst that, upon reduction in situ, forms a highly active catalytic species. The dppf ligand provides stability and promotes high catalytic turnover. It is particularly useful in the coupling of aryl halides with arylboronic acids. nih.gov

The following table lists common palladium catalysts used in Suzuki-Miyaura reactions for related iodo-aromatic compounds.

| Catalyst | Full Name | CAS Number |

| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 |

| PdCl₂(dppf) | [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | 72287-26-4 |

Base Selection (e.g., Na₂CO₃, K₃PO₄)

A base is an essential component of the Suzuki-Miyaura reaction, playing a crucial role in the transmetalation step. thermofisher.com The base activates the organoboron species, facilitating the transfer of the organic group to the palladium center. chemrxiv.org

Sodium Carbonate (Na₂CO₃) : A commonly used inorganic base, often employed in a mixture of an organic solvent and water.

Potassium Phosphate (K₃PO₄) : A somewhat stronger base than sodium carbonate, it is also frequently used and can be effective in more challenging coupling reactions.

The selection of the appropriate base is dependent on the specific substrates and catalyst system being used.

| Base | Full Name | Use Case | Source |

| Na₂CO₃ | Sodium Carbonate | Standard base for Suzuki coupling | |

| K₃PO₄ | Potassium Phosphate | Alternative base, sometimes for less reactive substrates |

An article focusing on the chemical compound this compound.

2 Derivatization Methodologies for this compound

3 Solvent Systems (e.g., Tetrahydrofuran)

The choice of solvent is critical in the synthesis and derivatization of this compound, influencing reaction rates, yields, and the solubility of reactants and catalysts. Tetrahydrofuran (THF) is a commonly employed solvent in various reactions involving this compound. For instance, in the synthesis of 2-fluoro-5-sulfamoylbenzoic acid from 5-chlorosulfonyl-2-fluorobenzoic acid, THF is used as the reaction medium. prepchem.com Its polar aprotic nature makes it suitable for reactions involving charged intermediates or polar reagents.

In the context of palladium-catalyzed cross-coupling reactions such as Suzuki couplings, THF is often a solvent of choice. It effectively dissolves the organic substrates and the palladium catalyst complexes. For example, the Suzuki coupling of 2-fluoro-5-iodobenzonitrile (B128481), a related compound, with boronic acids is typically carried out in solvents like THF or dioxane. Similarly, in the diazotization of 5-amino-2-bromobenzoic acid followed by an iodination reaction to produce 2-bromo-5-iodobenzoic acid, a process analogous to potential synthetic routes for this compound, THF is used as a co-solvent with water. google.com

Other polar aprotic solvents like dimethylformamide (DMF) and 1-methyl-2-pyrrolidone (NMP) are also utilized, particularly in nucleophilic aromatic substitution (NAS) reactions. The selection of the solvent system is therefore tailored to the specific reaction being performed, with THF being a versatile option for many transformations.

2 Sonogashira Coupling Reactions

The presence of an iodine atom on the aromatic ring of this compound makes it an excellent substrate for Sonogashira coupling reactions. This palladium-catalyzed cross-coupling reaction facilitates the formation of a carbon-carbon bond between the sp-hybridized carbon of a terminal alkyne and the sp2-hybridized carbon of the aryl iodide.

The general conditions for a Sonogashira coupling involve a palladium catalyst, such as Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, a copper(I) co-catalyst like CuI, and an amine base, which often doubles as the solvent (e.g., triethylamine). sci-hub.se The reaction of this compound with a terminal alkyne under these conditions would yield a 5-alkynyl-2-fluorobenzoic acid derivative. For example, the Sonogashira coupling of the related 2-fluoro-5-iodobenzonitrile with phenylacetylene, using Pd(PPh₃)₂Cl₂ and CuI in triethylamine, results in a fluorescent alkyne derivative.

These reactions are significant in the synthesis of more complex molecules. For instance, 2-iodobenzoic acid reacts with dodeca-1,3-diyne in a Sonogashira coupling followed by cyclization to form a phthalide. sci-hub.se Similarly, 4-fluoro-2-iodobenzoic acid can be used to synthesize bioactive bicyclic heterocycles like phthalides and isocoumarins via Sonogashira-type reactions. ossila.com The temperature of the reaction can influence the regioselectivity of the subsequent cyclization, with lower temperatures favoring the 5-exo-dig product (phthalide) and higher temperatures favoring the 6-endo-dig product (isocoumarin). ossila.com

Table 1: Examples of Sonogashira Coupling Reactions with Related Iodobenzoic Acids

| Aryl Iodide | Alkyne | Catalyst System | Product Type |

| 2-Iodobenzoic acid | Dodeca-1,3-diyne | Pd/Cu | Phthalide |

| 4-Fluoro-2-iodobenzoic acid | Terminal Alkyne | Pd/Cu | Phthalide or Isocoumarin |

| 2-Iodobenzoic acid | 1-Ethynyl-4-fluorobenzene | Copper catalyst | 3-(4-Fluorophenyl)-1H-isochromen-1-one |

This table is generated based on data from provided text. sci-hub.seossila.comscientificlabs.ie

3 Ullmann Coupling Reactions

The Ullmann reaction, a copper-catalyzed coupling of two aryl halides, can be utilized for the derivatization of this compound. chemie-brunschwig.ch This reaction is particularly useful for the synthesis of symmetrical biaryls, although variations for creating unsymmetrical biaryls exist. organic-chemistry.org The classic Ullmann reaction requires high temperatures and an excess of copper powder. organic-chemistry.org

A related and more frequently used transformation is the Ullmann condensation, which is a copper-catalyzed nucleophilic aromatic substitution. sciencemadness.org This reaction allows for the formation of carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds by reacting an aryl halide with amines, alcohols, or thiols, respectively. For instance, 2-iodobenzoic acid can undergo an Ullmann condensation with 3-trifluoromethylaniline to synthesize flufenamic acid. scribd.com Similarly, mefenamic acid is synthesized from o-chlorobenzoic acid and 2,3-dimethylaniline. scribd.com

Given its structure, this compound is a suitable substrate for Ullmann-type reactions. The iodine atom serves as the leaving group, and the reaction would be catalyzed by a copper species. For example, it could be coupled with another molecule of itself to form a symmetrical biphenyl (B1667301) derivative or reacted with an amine or alcohol to introduce new functional groups. The presence of the ortho-fluoro and meta-carboxyl groups could influence the reactivity and reaction conditions required.

4 Impact of Fluorine's -I Effect on Catalytic Turnover in Pd-mediated Reactions

The fluorine atom at the ortho-position of this compound exerts a significant electronic influence on the reactivity of the molecule in palladium-mediated reactions. Fluorine is a highly electronegative atom, and its primary electronic contribution is a strong negative inductive effect (-I effect). This effect involves the withdrawal of electron density from the aromatic ring through the sigma bond framework.

In the context of palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Suzuki reactions, the catalytic cycle typically involves an oxidative addition step where the aryl halide adds to the Pd(0) catalyst. The rate of this step is influenced by the electronic properties of the aryl halide. The electron-withdrawing nature of the fluorine atom in this compound makes the ipso-carbon (the carbon attached to the iodine) more electron-deficient and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. This can potentially lead to an increased rate of oxidative addition and, consequently, a higher catalytic turnover number.

3 Nucleophilic Aromatic Substitution (NAS) Reactions

This compound can undergo nucleophilic aromatic substitution (NAS) reactions, where a nucleophile replaces a leaving group on the aromatic ring. wikipedia.org For NAS to occur, the aromatic ring must be activated by electron-withdrawing groups, which help to stabilize the negatively charged intermediate (Meisenheimer complex) that is formed. wikipedia.org In this compound, both the fluorine atom and the carboxylic acid group are electron-withdrawing, thus activating the ring for nucleophilic attack.

1 Role of Iodine as a Leaving Group

However, in many synthetic applications, particularly those involving transition metal catalysis or specific reaction conditions, the C-I bond is the most reactive among the carbon-halogen bonds due to its lower bond strength. This makes iodine an excellent leaving group in a variety of transformations, including many cross-coupling and substitution reactions. acs.org In the context of NAS on 2-fluoro-5-iodobenzonitrile, the iodine atom acts as the leaving group.

Ullmann Coupling Reactions

2 Nucleophile Variety (Amines, Thiols, Alkoxides)

A wide variety of nucleophiles can be employed in the nucleophilic aromatic substitution reactions of activated aryl halides like this compound. The most common nucleophiles are those containing oxygen, nitrogen, and sulfur atoms. libretexts.org

Amines: Primary and secondary amines are effective nucleophiles that can displace the iodine atom to form N-arylated products. These reactions are often carried out in the presence of a base.

Thiols: Thiolates (the conjugate bases of thiols) are potent nucleophiles and can react to form aryl thioethers.

Alkoxides: Alkoxides, the conjugate bases of alcohols, can be used to synthesize aryl ethers.

The general conditions for these reactions often involve a polar aprotic solvent such as DMF or NMP and elevated temperatures, typically in the range of 110–130°C. A base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), is usually required to either deprotonate the nucleophile (in the case of thiols and some amines) or to neutralize the acid formed during the reaction.

Table 2: Common Nucleophiles in NAS Reactions of a Related Compound

| Nucleophile Class | Example Nucleophile | Product Type |

| Amines | Primary/Secondary Amines | N-Aryl Amines |

| Thiols | Thiols/Thiolates | Aryl Thioethers |

| Alkoxides | Alkoxides | Aryl Ethers |

| Pyrazole Derivatives | 2-methyl-2,4-dihydro-3H-pyrazol-3-one | Substituted Pyrazole |

This table is generated based on data from provided text.

Base Catalysis (e.g., Cs2CO3, K2CO3)

In the derivatization of this compound and its related structures, base catalysis plays a pivotal role, particularly in nucleophilic aromatic substitution and coupling reactions. Inorganic bases such as cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are frequently employed to facilitate these transformations. ias.ac.in

Cesium carbonate is recognized as a mild and highly effective base in this context. scribd.com Its large cationic radius and ability to readily solvate in organic solvents make it particularly suitable for base-catalyzed reactions. scribd.com It is often the base of choice for promoting reactions that might otherwise require harsher conditions or the use of metal catalysts. scribd.com For instance, in reactions involving the substitution of the iodine atom, Cs₂CO₃ can facilitate the coupling of various nucleophiles. A documented synthesis using a related compound, 2-fluoro-5-iodobenzonitrile, saw it react with 2-methyl-2,4-dihydro-3H-pyrazol-3-one using Cs₂CO₃ as the base, achieving a successful yield.

Potassium carbonate (K₂CO₃) is another commonly used base, often seen in copper-catalyzed reactions of halo-benzoic acids. ias.ac.inrsc.org For example, the synthesis of 3-substituted isocoumarins has been achieved through the cyclization of 2-halogenated benzoic acids with alkynes, a reaction assisted by K₂CO₃. ias.ac.in While often used with a metal catalyst, these bases are crucial for the deprotonation steps necessary for the reaction to proceed. taylorandfrancis.com

Below is a table summarizing typical conditions found in related syntheses, which are applicable to derivatives of this compound.

| Reactant Type | Base | Solvent | Catalyst (if any) | Temperature | Reaction Type |

| 2-fluoro-5-iodobenzonitrile | Cs₂CO₃ | NMP | None | 110°C | Nucleophilic Aromatic Substitution |

| 2-iodobenzoic acid | K₂CO₃ | DMF | Cu/CuI | Reflux | Ullmann Condensation |

| 2-iodobenzoic acid | K₂CO₃ | DMSO | CuCl | 100°C | Cyclization/Coupling |

| 2-iodobenzoic acid | Cs₂CO₃ | DMF | CuI | - | Tandem Cyclization |

This table is generated based on data from analogous reactions. ias.ac.inscribd.comrsc.org

Formation of Lanthanide Complexes

The carboxylate functionality of this compound makes it an effective ligand for coordinating with metal ions, including those of the lanthanide series (Ln³⁺), to form metal complexes. The synthesis of these complexes typically involves the reaction of a lanthanide salt (e.g., nitrate (B79036) or chloride) with the deprotonated 2-fluoro-5-iodobenzoate ligand in a suitable solvent system, often at room temperature. researchgate.net Research on analogous systems, such as lanthanide complexes with 2-fluorobenzoic acid or other p-halobenzoic acids, provides insight into the probable structures and properties of these materials. researchgate.netgoogle.com

These reactions can produce discrete mononuclear or polynuclear complexes. For example, studies on related fluorobenzoic acids have yielded mononuclear lanthanide complexes with a coordination number of 9, exhibiting a "muffin" geometry. researchgate.net The coordination environment around the lanthanide ion is typically saturated by the carboxylate groups of the benzoic acid ligands, ancillary ligands (if present), and water or solvent molecules.

Influence of Fluorine on Complex Formation and Stability

The presence of the fluorine atom at the ortho-position of the benzoic acid ring significantly influences the ligand's properties and, consequently, the formation and stability of its lanthanide complexes. fluoromart.com

The primary effects include:

Electronic Effect : Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect. This effect increases the acidity (lowers the pKa) of the carboxylic acid group, making it easier to deprotonate for coordination to the lanthanide ion.

Coordination Geometry : The size and electronegativity of the fluorine atom can influence the packing of ligands around the central lanthanide ion, potentially affecting the final coordination geometry and supramolecular structure.

Supramolecular Structures of Complexes

Lanthanide complexes formed with this compound are not merely discrete molecules but often assemble into extended, ordered architectures known as supramolecular structures. This assembly is driven by a variety of non-covalent interactions.

Key interactions that dictate the supramolecular assembly include:

Carboxylate Bridging : The carboxylate group of the ligand can act as a bridging ligand, connecting two or more lanthanide centers to form dimeric or polymeric structures. This is a common motif in metal-carboxylate chemistry. acs.org

Halogen Bonding : The iodine atom on the aromatic ring is a potent halogen bond donor. It can form directional interactions with halogen bond acceptors, such as oxygen or nitrogen atoms from adjacent molecules, to guide the self-assembly of the complexes into larger networks. gla.ac.uk

Hydrogen Bonding : If coordinated water molecules or other proton-donating groups are present in the complex, hydrogen bonding plays a crucial role in the crystal packing.

π-π Stacking : The aromatic rings of the ligands can engage in π-π stacking interactions, further stabilizing the extended structure.

Research on lanthanide complexes with other para-halogenated benzoic acids has revealed how these varied interactions contribute to rich structural diversity and the formation of complex supramolecular assemblies. google.comgwu.edu

| Interaction Type | Description | Potential Role in Structure |

| Carboxylate Bridging | The COO⁻ group coordinates to two different metal ions. | Formation of dimers and 1D, 2D, or 3D coordination polymers. |

| Halogen Bonding | An attractive interaction between the electrophilic region of the iodine atom and a nucleophile. | Links individual complex units into chains or sheets. gla.ac.uk |

| Hydrogen Bonding | Electrostatic attraction between a proton in a polar bond (e.g., O-H) and an electronegative atom. | Cross-linking of coordination polymers and stabilization of the overall crystal lattice. |

| π-π Stacking | Non-covalent interaction between aromatic rings. | Contributes to the close packing and stability of the crystal structure. |

This table summarizes the primary non-covalent interactions that guide the formation of supramolecular structures.

Advanced Spectroscopic and Analytical Characterization

Chromatographic Methods

Chromatographic techniques are essential for separating 2-Fluoro-5-iodobenzoic acid from starting materials, byproducts, and other impurities, as well as for monitoring the progress of chemical reactions.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid and effective qualitative tool for monitoring the progress of synthetic reactions that produce or utilize this compound. This technique allows chemists to quickly assess the consumption of starting materials and the formation of the desired product.

In typical applications, a silica (B1680970) gel plate is used as the stationary phase. The selection of the mobile phase, or eluent, is critical and depends on the polarity of the compounds being separated. For halogenated benzoic acids and related structures, common mobile phases consist of a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) (DCM) and a more polar solvent such as ethyl acetate (B1210297) (EtOAc) or methanol (B129727) (MeOH). For instance, reaction monitoring for the synthesis of the structurally similar 2-chloro-5-iodobenzoic acid has been performed using mobile phases of DCM:MeOH (10:1) and PE/EA (petroleum ether/ethyl acetate) (1:3). Another related compound, 2-amino-4-fluoro-5-iodobenzoic acid, has been monitored with an ethyl acetate/hexane (1:3) eluent. By spotting the reaction mixture on the TLC plate alongside the starting material standard, the advancement of the reaction can be visualized under UV light or by using a staining agent.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the identification, quantification, and purification of this compound. It offers high resolution and sensitivity for assessing the purity of the compound and detecting trace-level impurities. Purity is often determined to be ≥98% by titrimetric analysis or HPLC. avantorsciences.com

While specific, detailed methods from research publications are not always available, a general approach for analyzing aromatic carboxylic acids like this compound involves reversed-phase HPLC. This typically employs a C18 stationary phase column. The mobile phase often consists of a mixture of an aqueous component, frequently with an acid additive like trifluoroacetic acid (TFA) or formic acid to ensure the carboxylic acid is in its protonated form, and an organic solvent such as acetonitrile (B52724) or methanol. For example, a method for monitoring the stability of a related compound, 2-amino-4-fluoro-5-iodobenzoic acid, utilizes a C18 column with a mobile phase of 0.1% TFA in an acetonitrile/water gradient. The detection is commonly performed using a UV detector, as the benzene (B151609) ring in the molecule absorbs UV light.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes smaller stationary phase particles (typically less than 2 µm). This results in significantly faster analysis times and improved resolution and sensitivity compared to traditional HPLC. UPLC, often coupled with mass spectrometry (UPLC-MS/MS), is a valuable tool for the analysis of halogenated benzoic acids. google.com

Similar to HPLC, a reversed-phase method is typically employed for this compound. An Acquity UPLC BEH C18 column (1.7 µm particle size) is an example of a column suitable for such analyses, offering stability over a wide pH range. google.com The mobile phase may consist of a gradient of water and acetonitrile, often with a formic acid modifier. google.com UPLC methods are particularly useful for high-throughput screening and for detecting minute impurities in the final product. Commercial suppliers often provide UPLC data to certify the purity of this compound. bldpharm.com

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural elucidation of this compound, providing definitive confirmation of its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule. Both ¹H NMR and ¹³C NMR are used to provide a complete picture of the carbon-hydrogen framework of this compound. Documentation including NMR data is often available from commercial suppliers. bldpharm.com

¹H NMR Analysis

The ¹H NMR spectrum of this compound provides detailed information about the electronic environment of the protons on the aromatic ring. The spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts (δ), reported in parts per million (ppm), and the splitting patterns (multiplicity) of these signals are influenced by the neighboring fluorine, iodine, and carboxylic acid groups.

The proton ortho to the iodine atom (H-6) is expected to appear as a doublet. The proton between the fluorine and iodine atoms (H-4) would likely appear as a doublet of doublets due to coupling with both the adjacent proton (H-3) and the fluorine atom. The proton ortho to the carboxylic acid group (H-3) is also expected to be a doublet of doublets, coupling to the adjacent proton (H-4) and the fluorine atom. The fluorine-proton coupling constants (J-values) are typically in the range of 8–12 Hz for ortho coupling.

Based on data from structurally similar compounds, the expected ¹H NMR signals can be predicted. mdpi.com For example, the aromatic protons in a related cyclic iodo-compound, 5-Fluoro-1-hydroxy-1λ³-benzo[d] thermofisher.comarkat-usa.orgiodaoxol-3(1H)-one, appear in the range of δ 7.76-7.88 ppm. mdpi.com A broad singlet for the carboxylic acid proton would also be expected, typically appearing far downfield (>10 ppm), although its visibility can depend on the solvent used.

Table 1: Predicted ¹H NMR Data for this compound

This table is generated based on typical chemical shifts and coupling patterns for substituted benzoic acids.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 7.2 - 7.4 | Doublet of Doublets (dd) | JH3-H4 ≈ 8-9 Hz, JH3-F2 ≈ 8-10 Hz |

| H-4 | 7.8 - 8.0 | Doublet of Doublets (dd) | JH4-H3 ≈ 8-9 Hz, JH4-H6 ≈ 2-3 Hz |

| H-6 | 8.2 - 8.4 | Doublet (d) | JH6-H4 ≈ 2-3 Hz |

| -COOH | >10 | Broad Singlet (br s) | N/A |

¹³C NMR Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of this compound. The chemical shifts in a ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom. For this compound, the aromatic carbons and the carboxylic acid carbon resonate at distinct chemical shifts. The carbon atom attached to the fluorine atom experiences a significant downfield shift due to the high electronegativity of fluorine, resulting in a large C-F coupling constant. Conversely, the carbon atom bonded to the iodine atom also shows a characteristic chemical shift.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 165-170 |

| C-F | 160-165 (with large ¹JCF) |

| C-I | 90-95 |

| C-H (ortho to COOH) | 135-140 |

| C-H (ortho to I) | 130-135 |

| C (ipso to COOH) | 120-125 |

Note: The data in this table is predictive and based on the analysis of structurally similar compounds.

¹⁹F NMR Analysis

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) is a powerful technique for characterizing fluorine-containing compounds like this compound. arkat-usa.org The ¹⁹F chemical shift is highly sensitive to the local electronic environment. In the case of this compound, the fluorine atom at the C-2 position is expected to show a single resonance in the ¹⁹F NMR spectrum. The precise chemical shift of this fluorine atom is influenced by the electronic effects of the adjacent carboxyl and iodo substituents on the aromatic ring.

For example, the ¹⁹F NMR spectrum of 2-fluoro-3-methylbenzoic acid shows a chemical shift at -114.82 ppm. arkat-usa.org In another related compound, a tridentate receptor synthesized from 5-fluoro-2-iodobenzoic acid, the fluorine chemical shift was observed at -115.4 ppm. rsc.org Based on data for similar aromatic fluorine compounds, the chemical shift for this compound is expected to be in a comparable range, typically between -110 and -120 ppm relative to a standard like CFCl₃. ucsb.edu The coupling of the fluorine atom to adjacent protons on the aromatic ring would result in a splitting of the ¹⁹F signal, providing further structural information.

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a key analytical technique for the separation, identification, and quantification of this compound. bldpharm.comvwr.com In an LC-MS system, the compound is first separated from a mixture by high-performance liquid chromatography (HPLC) based on its polarity and affinity for the stationary and mobile phases. The separated compound then enters the mass spectrometer, where it is ionized and its mass-to-charge ratio (m/z) is determined.

For this compound, with a molecular formula of C₇H₄FIO₂, the expected mass can be calculated. This information is crucial for its identification in complex mixtures. LC-MS can be used to assess the purity of a sample of this compound and to identify any related impurities. avantorsciences.com The technique is also valuable in monitoring chemical reactions where this compound is used as a starting material or is formed as a product. rptu.de

Electron Transfer Dissociation (ETD) Reagent Generation and Analysis

This compound has been identified as a valuable precursor molecule for generating reagent anions for Electron Transfer Dissociation (ETD), a powerful mass spectrometry fragmentation technique used in proteomics. nih.govuab.edunih.gov

Electrospray Ionization (ESI)

The process begins with the efficient ionization of this compound using electrospray ionization (ESI) in negative ion mode. nih.govnih.gov ESI is a soft ionization technique that allows the formation of intact gaseous ions from a solution. In a typical procedure, a solution of this compound in a solvent mixture like water and acetonitrile with a small amount of ammonium (B1175870) hydroxide (B78521) is introduced into the ESI source. nih.gov This results in the formation of the deprotonated molecule, [M-H]⁻, which corresponds to the 2-fluoro-5-iodobenzoate anion. nih.govnih.govresearchgate.net This precursor ion is stable and can be readily generated with a strong signal in the mass spectrometer. nih.gov

Collision-Induced Dissociation (CID)

Following its generation by ESI, the 2-fluoro-5-iodobenzoate anion is mass-selected and subjected to Collision-Induced Dissociation (CID). nih.govnih.gov During CID, the ion is accelerated and collided with an inert gas, causing it to fragment. The key fragmentation pathway for the 2-fluoro-5-iodobenzoate anion is the loss of a molecule of carbon dioxide (CO₂). nih.govnih.govresearchgate.net This decarboxylation reaction produces a highly reactive radical anion, the 2-fluoro-5-iodophenide anion. nih.govresearchgate.net

This newly formed radical anion is the actual ETD reagent. It can then be reacted with multiply charged peptide or protein cations in the gas phase. The reagent anion transfers an electron to the polypeptide cation, inducing fragmentation along the peptide backbone. nih.govuab.eduscribd.com This process, known as ETD, provides valuable sequence information that is often complementary to that obtained from traditional CID of the peptide ions themselves. The use of this compound as a precursor allows for the convenient generation of these ETD reagents within the mass spectrometer. nih.govsmolecule.comthermofisher.com

Infrared (IR) Spectroscopy (e.g., ATR-IR)

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, Attenuated Total Reflectance (ATR) is a common sampling technique, as noted in spectra provided by Bio-Rad Laboratories using a Bruker Tensor 27 FT-IR instrument. nih.gov The analysis of the resulting spectrum reveals characteristic absorption bands that confirm the compound's molecular structure.

The key functional groups of this compound each produce distinct peaks in the IR spectrum. The carboxylic acid group is particularly prominent, exhibiting a very broad O-H stretching band in the 2500–3300 cm⁻¹ region, which is a hallmark of the hydrogen-bonded dimeric form of carboxylic acids in the solid state. This is accompanied by a strong, sharp absorption from the carbonyl (C=O) group, typically appearing between 1680 and 1720 cm⁻¹.

The presence of the aromatic ring and its substituents also gives rise to specific vibrations. The C-F (fluoro) and C-I (iodo) stretching vibrations are found in the fingerprint region of the spectrum. The C-I bond, being weaker, absorbs at a lower frequency, generally in the 500–600 cm⁻¹ range. Aromatic C-H and C=C stretching and bending vibrations further confirm the presence of the substituted benzene ring.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Carbonyl | C=O Stretch | 1680 - 1720 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | ~1600, ~1475 | Medium to Weak |

| Aryl-Halogen | C-F Stretch | 1250 - 1000 | Strong |

Note: The exact positions of the peaks can vary slightly depending on the sample preparation and the physical state of the compound.

Other Analytical Approaches

Titrimetric analysis, specifically aqueous acid-base titration, is a standard quantitative method for determining the purity of this compound. avantorsciences.comthermofisher.comavantorsciences.com This classical analytical technique relies on the neutralization reaction between the acidic carboxylic group of the compound and a standardized basic solution, typically sodium hydroxide. uobasrah.edu.iq

The procedure involves dissolving a precisely weighed sample of this compound in an appropriate solvent and titrating it with a standard base of known concentration. mnstate.edu The endpoint of the titration, where all the acid has been neutralized, can be detected using a pH indicator or a pH meter. uobasrah.edu.iq From the volume of the titrant used, the molarity of the base, and the initial mass of the sample, the purity of the acid can be calculated. mnstate.edu

Commercial suppliers of this compound frequently use this method to specify the purity of their products. The acceptable purity levels are often reported as a range.

Table 2: Purity Specifications for this compound via Titrimetric Analysis

| Supplier/Source | Purity Specification | Analytical Method |

|---|---|---|

| TCI America | ≥98.0% | Titrimetric analysis |

This method is valued for its accuracy, cost-effectiveness, and reliance on well-established stoichiometric principles for the quality control of carboxylic acids. nist.gov

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), are employed to characterize the phase transitions of this compound, most notably its melting point. DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the precise determination of melting points and other thermal events. acs.org

The melting point is a critical physical property that serves as an indicator of purity; impurities typically cause a depression and broadening of the melting range. quora.com For this compound, various sources report slightly different melting points, which may reflect variations in the purity of the samples tested or different analytical conditions. The compound is typically described as a white to pale cream or brown crystalline powder. thermofisher.com

Table 3: Reported Melting Points for this compound

| Reported Melting Point (°C) | Source/Context |

|---|---|

| 165 °C | TCI America product data avantorsciences.com |

| 159.0 - 168.0 °C | Thermo Fisher Scientific specification sheet thermofisher.com |

Studying the thermal behavior of such compounds is crucial, as it provides information on their stability. researchgate.net Thermogravimetric analysis (TGA), often performed alongside DSC, can reveal the onset temperature of thermal decomposition, which for similar stable aromatic compounds is often well above the melting point. researchgate.net

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Studies

DFT calculations offer a powerful tool to predict and analyze the behavior of 2-Fluoro-5-iodobenzoic acid in chemical reactions.

The fluorine atom at the ortho position to the carboxylic acid group exerts a strong electron-withdrawing inductive effect (-I effect). DFT studies have quantified this effect, demonstrating how it influences the electron distribution across the benzene (B151609) ring. This electron withdrawal activates the aromatic ring, making it more susceptible to certain chemical transformations. The presence of the fluorine atom can increase the acidity of the carboxylic acid group compared to unsubstituted benzoic acid.

Theoretical investigations have highlighted that the electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the carbon atom bonded to the iodine (C-5 position). This increased electrophilicity makes the iodinated carbon a prime target for nucleophilic attack and a key participant in various cross-coupling reactions. The iodine atom itself serves as an excellent leaving group in these transformations.

The electronic properties conferred by the fluorine substituent have been shown to improve the catalytic turnover in palladium-mediated reactions, such as Suzuki-Miyaura and Ullmann couplings. DFT studies suggest that the enhanced electrophilicity of the iodinated carbon facilitates the oxidative addition step in the catalytic cycle of these reactions. nih.gov This leads to more efficient and faster transformations, making this compound a valuable building block in the synthesis of complex organic molecules.

Electrophilicity of Iodinated Carbon

Molecular Structure Analysis

The three-dimensional arrangement of atoms and the interactions between molecules are fundamental to understanding the solid-state properties of this compound.

DFT calculations have been employed to determine the most stable geometric conformation of the this compound molecule. researchgate.netuc.pt These studies often explore the potential energy landscape by rotating the carboxylic acid group relative to the benzene ring. For ortho-substituted benzoic acids, including those with fluorine, both planar and non-planar conformations are considered to identify the lowest energy structure. nist.govresearchgate.net The interplay between the steric hindrance and potential intramolecular interactions involving the ortho-fluoro and carboxyl groups dictates the preferred conformation.

Geometric Optimization and Conformational Analysis

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying and quantifying the physicochemical properties of molecules, QSAR models can predict the activity of new, unsynthesized compounds. These models are crucial in modern drug discovery, providing insights into the molecular features that govern a compound's efficacy and guiding the design of more potent and selective therapeutic agents.

In the context of this compound and its derivatives, QSAR studies can elucidate the influence of the fluorine and iodine substituents on the benzoic acid core. The electronic and steric properties imparted by these halogens can be correlated with the biological activities of the parent molecule and its analogues. QSAR models are developed by correlating molecular descriptors—numerical representations of a molecule's properties—with their experimentally determined biological activities.

The application of QSAR in drug design and optimization is a cornerstone of medicinal chemistry, enabling a more rational and efficient search for novel drug candidates. For scaffolds related to this compound, such as other benzoic acid derivatives, QSAR provides a framework to predict how structural modifications will impact biological endpoints.

Research into various classes of benzoic acid derivatives has demonstrated the utility of QSAR in drug design. For instance, QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid biosynthesis, have revealed important structural requirements for inhibitory activity. nih.govdergipark.org.tr These studies indicated that properties such as hydrophobicity, molar refractivity, and aromaticity are beneficial for inhibitory action. nih.gov The presence of specific substituents, like a hydroxyl group, was also found to enhance activity. nih.gov Such insights are invaluable for optimizing lead compounds.

In a typical QSAR workflow for drug design involving a series of compounds derived from a core structure like this compound, the following steps are taken:

A dataset of compounds with known biological activities (e.g., IC₅₀ values) is compiled.

A wide range of molecular descriptors is calculated for each compound. These can include electronic descriptors (e.g., Hammett constants, partial charges), steric descriptors (e.g., molar volume, surface area), and hydrophobic descriptors (e.g., logP).

A mathematical model is generated using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to find the best correlation between the descriptors and the biological activity.

The model is rigorously validated to ensure its predictive power.

The resulting QSAR equation can then be used to predict the activity of new, virtual derivatives of the lead compound. For example, a medicinal chemist could use the model to assess whether replacing the iodine atom in this compound with other halogens or functional groups would be likely to increase its potency against a specific biological target.

A hypothetical QSAR study on a series of 2-Fluoro-5-substituted benzoic acid derivatives targeting a specific enzyme might yield data like that presented in the interactive table below. This table illustrates how different substituents at the 5-position affect key molecular descriptors and, consequently, the predicted and experimental biological activity.

Table 1: Hypothetical QSAR Data for 2-Fluoro-5-substituted Benzoic Acid Derivatives

| Compound ID | 5-Substituent (R) | LogP | Electronic Parameter (σ) | Steric Parameter (MR) | Experimental pIC₅₀ | Predicted pIC₅₀ |

|---|---|---|---|---|---|---|

| 1 | -I | 3.05 | 0.18 | 19.3 | 5.2 | 5.1 |

| 2 | -Br | 2.89 | 0.23 | 14.2 | 5.0 | 4.9 |

| 3 | -Cl | 2.84 | 0.23 | 11.4 | 4.8 | 4.8 |

| 4 | -CH₃ | 2.62 | -0.17 | 11.0 | 4.5 | 4.6 |

| 5 | -NO₂ | 2.10 | 0.78 | 12.7 | 5.5 | 5.6 |

In this illustrative example, the QSAR model might reveal that both hydrophobicity (LogP) and electron-withdrawing character (positive σ value) at the 5-position are positively correlated with the inhibitory activity (pIC₅₀). Such a model provides actionable intelligence for the optimization phase of drug design, suggesting that further exploration of small, electron-withdrawing, and hydrophobic substituents at this position could lead to more potent compounds. The use of QSAR thus streamlines the drug discovery process, reducing the need for exhaustive synthesis and testing of numerous compounds by focusing efforts on those with the highest probability of success.

Applications in Advanced Organic Synthesis and Materials Science

Intermediate in Complex Organic Molecule Synthesis

2-Fluoro-5-iodobenzoic acid is a highly versatile building block in organic chemistry, primarily owing to the distinct reactivity of its three functional groups: a carboxylic acid, a fluorine atom, and an iodine atom. This unique arrangement facilitates its use as a key intermediate in the creation of complex molecules for pharmaceutical and agrochemical applications. guidechem.comnbinno.com

This compound is a precursor in the synthesis of quinolonic acid derivatives, which are important scaffolds in organic synthesis. smolecule.com Specifically, it can be utilized in the preparation of 1-N-ethyl 6-iodoquinolonic acid and 1-N-cyclopropyl 6-iodoquinolonic acid. smolecule.com The synthetic pathway involves reactions that transform the this compound molecule into the core structure of these iodoquinolonic acids, which are valuable intermediates for further chemical elaboration.

This compound serves as a crucial starting material for the synthesis of 3,6-disubstituted 2-pyridinecarboxamides. thermofisher.comfishersci.cachemdad.com These molecules are recognized as glucokinase (GK) activators, which are of significant interest in the development of treatments for diabetes. researchgate.netnih.gov The synthesis leverages the reactivity of the functional groups on the this compound ring to build the more complex pyridinecarboxamide structure.

Table 1: Synthesis of GK Activators

| Starting Material | Product Class | Application |

|---|

This compound is instrumental in the synthesis of indazole derivatives, which are prominent heterocyclic compounds in drug molecules. researchgate.net A related compound, 2-fluoro-5-iodobenzonitrile (B128481), which can be derived from the benzoic acid, is used to prepare 5-substituted-3-amino indazoles, key structures in medicinal chemistry. The synthesis involves an amidation reaction using this compound followed by a Suzuki reaction to yield the desired indazole product. researchgate.net

The incorporation of fluorine into bioactive molecules can significantly alter their chemical, physical, and biological properties, often leading to enhanced bioavailability and metabolic stability. tcichemicals.com With its fluorine atom, this compound is a valuable fluorinated building block. tcichemicals.coma2bchem.comossila.com It provides a scaffold for creating more complex fluorinated compounds for use in pharmaceuticals and agrochemicals, where approximately 20% and 30% of all products, respectively, contain fluorine. tcichemicals.com Its utility stems from the ability to introduce a fluorine atom into a specific position on an aromatic ring, which can then be carried through multi-step syntheses.

The structure of this compound makes it an excellent reagent for introducing functional groups into larger molecules. The iodine atom, being a good leaving group, can be readily replaced through nucleophilic aromatic substitution reactions, allowing for the introduction of amines, thiols, or alkoxides. smolecule.com Furthermore, the iodine substituent facilitates participation in various palladium-catalyzed cross-coupling reactions, which are essential for creating intricate molecular architectures. chemimpex.com This reactivity is a key tool for chemists in drug discovery and development. chemimpex.com

Fluorinated Building Blocks in Organic Synthesis

Development of Advanced Materials

In addition to its role in synthesizing discrete molecules for medicine and agriculture, this compound is also explored in the field of materials science. nbinno.comsmolecule.comchemimpex.com The presence of fluorine and iodine imparts unique properties that can be exploited in the creation of functionalized polymers and coatings. chemimpex.com Its potential applications extend to the development of new materials that may possess specific electronic or optical properties, serving as a foundational component for advanced material formulations. smolecule.comchemimpex.com

Medicinal Chemistry and Biological Activity Research

Pharmaceutical Development and Drug Design

2-Fluoro-5-iodobenzoic acid stands as a pivotal structural motif in medicinal chemistry, prized for its utility in the design and synthesis of novel therapeutic agents. The compound's unique arrangement of a fluorine atom, an iodine atom, and a carboxylic acid group on a benzene (B151609) ring offers a versatile platform for chemical exploration and biological targeting.

Key Intermediate in Pharmaceutical Synthesis

This compound is a crucial building block in the creation of complex pharmaceutical molecules. nbinno.com Its value lies in the distinct reactivity of its functional groups. The iodine atom, in particular, is a key feature, enabling a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki and Sonogashira cross-coupling reactions. researchgate.netresearchgate.net This allows medicinal chemists to readily introduce diverse molecular fragments, building a library of compounds for screening. A significant application of this intermediate is in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of drugs used in cancer therapy. google.com The acid can be converted to its corresponding acid chloride, which is a reactive intermediate for further synthetic transformations. google.com

Development of Anti-cancer Agents

The scaffold of this compound is integral to the development of new anti-cancer therapies. nbinno.com Derivatives synthesized from this starting material have shown promise against various cancer cell lines. A primary focus has been the development of PARP inhibitors. google.com PARP is a family of enzymes critical for DNA repair, and its inhibition can lead to the death of cancer cells, particularly those with existing DNA repair defects (a concept known as synthetic lethality). The use of this compound as a starting material has led to the discovery of potent PARP inhibitors with significant anti-tumor properties. google.com

Synthesis of Kinase Inhibitors

Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors are a major class of modern therapeutics. This compound serves as a valuable starting point for the synthesis of these inhibitors. Its structure can be chemically modified to create molecules that specifically target the ATP-binding site of kinases, blocking their activity and disrupting cancer cell signaling. Research has demonstrated its use in preparing compounds that inhibit tyrosine kinases, which are often implicated in hematopoietic malignancies. researchgate.netgoogleapis.com

Exploration of Structure-Activity Relationships (SAR) in Drug Design

Understanding how the chemical structure of a compound influences its biological activity—the structure-activity relationship (SAR)—is a cornerstone of drug discovery. This compound provides a versatile framework for conducting SAR studies. By systematically altering the groups attached to the benzoic acid core, researchers can determine which structural features are essential for potent and selective binding to a biological target. For example, in the development of inhibitors for the enzyme indoleamine 2,3-dioxygenase (IDO1), another important cancer immunotherapy target, amidation of this compound followed by a Suzuki reaction was used to create a series of analogs. researchgate.netresearchgate.net This systematic approach allows for the mapping of the target's binding pocket and the rational design of more effective drugs.

Optimization of Drug Candidates for Efficacy and Selectivity

Investigation of Biological Activities